![molecular formula C17H15NO2 B368670 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 301193-61-3](/img/structure/B368670.png)
6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
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Description
6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, also known as DMB, is a synthetic compound with a wide range of applications in the scientific community. It has been studied extensively for its potential to act as an inhibitor of certain enzymes and its ability to be used in a variety of lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Benzoxazinones, including structures similar to 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, are synthesized through various methods, emphasizing their chemical versatility and the interest in their synthesis for exploring new chemical entities. The literature discusses the importance of oxazinium salts as electrophiles in the synthesis of oxazines and benzoxazinones, highlighting their role as chiral synthons and their general reactions, including reduction processes (Sainsbury, 1991)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt].
Pharmacological Applications
Benzoxazinoids, including benzoxazinones, play a role in plant defense mechanisms against biological threats and have been explored for their antimicrobial potential. The review by de Bruijn, Gruppen, and Vincken (2018) provides an overview of natural benzoxazinoids and synthesizes the current state of knowledge on their biosynthesis and antimicrobial activity. It suggests the 1,4-benzoxazin-3-one backbone as a potential scaffold for designing new antimicrobial compounds, indicating the relevance of such structures in developing future pharmacological agents[https://consensus.app/papers/structure-biosynthesis-benzoxazinoids-plant-defence-bruijn/d16ea24ac1855fcb9a22aa9a54ac55e1/?utm_source=chatgpt].
properties
IUPAC Name |
6,8-dimethyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-4-6-13(7-5-10)16-18-15-12(3)8-11(2)9-14(15)17(19)20-16/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWQBQVAGWCOIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=O)O2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one |
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